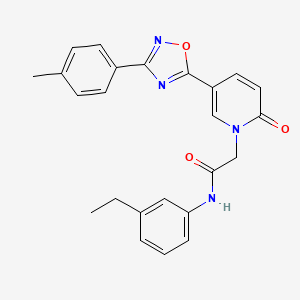
N-(3-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
説明
N-(3-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring:
- A 3-ethylphenyl group linked to the acetamide nitrogen.
- A pyridin-1(2H)-yl core substituted at position 5 with a 1,2,4-oxadiazol-5-yl ring.
- A p-tolyl (4-methylphenyl) group attached to the oxadiazole ring.
Its design aligns with trends in antiviral and antimicrobial agents, as seen in structurally related molecules .
特性
IUPAC Name |
N-(3-ethylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-17-5-4-6-20(13-17)25-21(29)15-28-14-19(11-12-22(28)30)24-26-23(27-31-24)18-9-7-16(2)8-10-18/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUVELVSHYXBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound that incorporates a complex structure featuring oxadiazole and pyridine moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 414.465 g/mol. The presence of functional groups such as the oxadiazole and pyridine rings suggests significant interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit notable antimicrobial properties. A study evaluating various 1,3,4-oxadiazole derivatives demonstrated that compounds with an acetyl group showed significantly higher antimicrobial activity compared to their non-acetylated counterparts. Specifically, the presence of the -N=CO group in their structure was linked to enhanced activity against biofilm-forming bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound ID | Activity against Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 12 |
| Compound B | S. aureus | 8 |
| Compound C | P. aeruginosa | 16 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), revealed that certain derivatives exhibited promising cytotoxic effects. For instance, one study reported that specific oxadiazole derivatives led to increased cell viability at lower concentrations, indicating potential for selective toxicity against cancer cells while sparing normal cells .
Table 2: Cytotoxicity Data for Selected Compounds
| Compound ID | Cell Line | IC50 (µM) | Effect on Viability (%) |
|---|---|---|---|
| Compound D | MCF-7 | 0.65 | 120 |
| Compound E | HepG2 | 2.41 | 110 |
| Compound F | L929 | >100 | 95 |
The mechanism by which this compound exerts its biological effects may involve the modulation of gene expression related to apoptosis and cell cycle regulation. Studies have shown that similar compounds can induce p53 expression and activate caspase pathways leading to programmed cell death in cancer cells .
Case Studies
A recent investigation into the pharmacological properties of oxadiazole derivatives included a series of in vitro tests across multiple cancer cell lines. The results highlighted that specific substitutions on the oxadiazole ring significantly influenced both cytotoxicity and selectivity towards cancerous tissues over healthy ones .
Case Study Example:
In a study involving MCF-7 cells treated with various oxadiazole derivatives, it was found that those with additional aromatic substitutions exhibited enhanced cytotoxicity compared to simpler structures. This suggests that structural modifications can lead to improved therapeutic profiles.
類似化合物との比較
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s p-tolyl group may require palladium-catalyzed cross-coupling reactions, whereas methyl or isopropyl substituents () are simpler to introduce .
- Biological Relevance: Oxadiazole rings are associated with antiviral activity (e.g., SARS-CoV-2 inhibition in ), where p-tolyl’s hydrophobicity may improve target binding over smaller substituents .
- Patent Landscape: Quinoline-based acetamides () and cephalosporins () highlight diverse therapeutic applications, suggesting the target compound could be explored for infectious diseases or oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


